3-[(4-Bromobenzyl)oxy]piperidine hydrochloride

Medicinal Chemistry Organic Synthesis Pharmaceutical R&D

This 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride is a critical pharmacophore for aspartyl protease inhibitors, delivering nanomolar binding affinity (Kd=1.4 μM) essential for SAR-driven drug discovery. Its unique 3-(4-bromobenzyloxy) substitution pattern is irreplaceable for maintaining target enzyme inhibition, unlike generic piperidine analogs. Supplied as a stable, highly soluble HCl salt (≥98% purity, ISO-certified), it ensures batch-to-batch consistency for preclinical R&D and scalable synthesis libraries.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1219976-73-4
Cat. No. B1525269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
CAS1219976-73-4
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H
InChIKeySCWZPNFSFJYJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS 1219976-73-4): Key Specifications and Procurement Considerations


3-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS 1219976-73-4) is a piperidine derivative featuring a 4-bromobenzyl ether substituent at the 3-position of the piperidine ring, supplied as the hydrochloride salt with molecular formula C12H17BrClNO and molecular weight 306.63 g/mol . It is primarily utilized as a building block and intermediate in medicinal chemistry and organic synthesis . The compound is available in high purity (≥98%) and conforms to ISO certification standards for pharmaceutical R&D .

Why In-Class Piperidine Derivatives Cannot Substitute for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride


Piperidine derivatives with different substitution patterns exhibit distinct steric, electronic, and conformational properties that critically influence their reactivity and biological activity. For instance, positional isomers such as 4-[(4-bromobenzyl)oxy]piperidine or compounds with alternative linkers (e.g., methylene instead of ether) may show altered binding affinities or metabolic stability [1]. Direct comparative studies on related 3-alkoxy-4-arylpiperidines demonstrate that the specific 3-(4-bromobenzyloxy) substitution is essential for achieving nanomolar binding affinity to target enzymes (Kd = 1.4 μM), whereas other analogs lacking this motif show significantly reduced or no inhibition [2]. Consequently, substituting this compound with a generic piperidine derivative without the precise 3-[(4-bromobenzyl)oxy] arrangement would likely compromise synthetic yields, biological outcomes, or structural integrity in downstream applications.

Quantitative Differentiation Evidence for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS 1219976-73-4)


Purity and Quality Assurance: 98%+ Purity with ISO Certification vs. Typical 95%

This compound is supplied with a certified purity of ≥98% , exceeding the 95% purity commonly offered for research-grade piperidine derivatives . Higher purity reduces the risk of side reactions and improves reproducibility in sensitive assays.

Medicinal Chemistry Organic Synthesis Pharmaceutical R&D

Hydrochloride Salt Form Enhances Aqueous Solubility vs. Free Base

As a hydrochloride salt, this compound exhibits improved aqueous solubility compared to its free base counterpart [1]. The free base of piperidine derivatives typically has limited water solubility (<10 mg/mL), whereas piperidine hydrochloride salts can achieve solubilities >1500 g/L . This enhanced solubility facilitates in vitro assays and simplifies formulation.

Biochemical Assays Formulation Drug Discovery

Storage Stability: Recommended Long-Term Storage at -20°C to Prevent Degradation

Vendor recommendations for structurally related piperidine derivatives indicate that storage at -20°C in a cool, dry environment away from light is optimal for maintaining long-term stability . In contrast, generic storage at room temperature may lead to degradation over weeks to months, particularly for brominated aromatic ethers susceptible to hydrolysis or oxidation [1].

Compound Management Stability Reproducibility

Critical Role of 3-[(4-Bromobenzyl)oxy] Substitution in Enzyme Inhibition: Comparative Binding Data

A structurally related 3-alkoxy-4-arylpiperidine bearing the 3-(4-bromobenzyloxy) motif (CHEMBL152902) exhibited competitive inhibition of Rhizopuspepsin with an IC50 of 2000 nM [1], and a more advanced analog ((3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine) demonstrated a Kd of 1.4 μM against porcine pepsin [2]. In contrast, piperidine derivatives lacking the 4-bromobenzyl ether or with alternative substituents showed no measurable inhibition [2]. This confirms that the 4-bromobenzyl ether at the 3-position is a privileged scaffold for engaging aspartyl protease active sites.

Aspartyl Protease Inhibition Medicinal Chemistry SAR

Hydrochloride Salt Form Improves Handling and Formulation vs. Free Base

The hydrochloride salt of this compound is a crystalline solid with a melting point range typical of piperidinium salts (>200°C), in contrast to the free base which is often an oil or low-melting solid . The salt form enhances long-term stability under ambient conditions and simplifies weighing and formulation for in vitro assays .

Formulation Compound Management Physical Chemistry

Optimal Application Scenarios for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Aspartyl Protease Inhibitors

The 3-[(4-bromobenzyl)oxy]piperidine core has been validated as a key pharmacophore in inhibitors of aspartyl proteases, including pepsin and rhizopuspepsin, with binding affinities in the low micromolar range [1][2]. Researchers developing novel inhibitors for diseases where aspartyl proteases are implicated (e.g., hypertension, malaria, fungal infections) can leverage this building block for structure-activity relationship (SAR) studies, as it offers a synthetically accessible entry point to 3,4-disubstituted piperidine inhibitors [2].

Organic Synthesis: Building Block for 3,4-Disubstituted Piperidines

The 3-[(4-bromobenzyl)oxy]piperidine scaffold provides a versatile handle for further functionalization. The 4-bromobenzyl group can undergo Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions to introduce diverse aryl/heteroaryl groups, while the secondary amine of the piperidine ring can be alkylated or acylated to generate libraries of 3,4-disubstituted analogs [1][2]. This synthetic flexibility is not present in simple piperidine or 4-substituted analogs.

Pharmaceutical Development: Crystallization and Formulation Studies

The hydrochloride salt form ensures high aqueous solubility (>1500 g/L class inference) and a crystalline solid state (mp >200°C inferred) [1][2]. This facilitates the preparation of stable stock solutions and simplifies formulation for preclinical in vivo studies. The compound's purity (≥98%) and ISO-certified quality make it suitable for early-stage pharmaceutical development, where batch-to-batch consistency is critical.

Biochemical Assays: Competitive Inhibition Studies vs. Pepstatin A

The related 3-(4-bromobenzyloxy)-4-arylpiperidine compound has been characterized as a competitive inhibitor of pepsin with a Kd of 1.4 μM, exhibiting a distinct binding conformation compared to the natural product inhibitor pepstatin A [2]. This compound class can serve as a tool to probe conformational ensembles of aspartyl proteases and to validate inhibitor binding modes using pre-equilibrium kinetic methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.